molecular formula C9H6BrClO3 B15323006 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid

3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid

Cat. No.: B15323006
M. Wt: 277.50 g/mol
InChI Key: YMDPTBVQVQCZTO-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid (CAS: 1531123-85-9) is a halogenated aromatic compound with the molecular formula C₉H₅BrClO₃ and a molar mass of 276.5 g/mol. Its structure comprises a phenyl ring substituted with bromine (2-position) and chlorine (4-position), attached to a 2-oxopropanoic acid moiety. The carboxylic acid and ketone functional groups confer distinct reactivity, enabling applications in pharmaceutical synthesis and organic chemistry. Halogenated aromatic compounds like this are often intermediates in drug development due to their ability to modulate electronic and steric properties for target binding .

Properties

Molecular Formula

C9H6BrClO3

Molecular Weight

277.50 g/mol

IUPAC Name

3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrClO3/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)

InChI Key

YMDPTBVQVQCZTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target molecule comprises a 2-bromo-4-chlorophenyl ring attached to a 2-oxopropanoic acid moiety. Retrosynthetically, the compound can be dissected into three components:

  • Aromatic halogenation : Introduction of bromine and chlorine at the 2- and 4-positions of the phenyl ring.
  • β-Keto acid formation : Construction of the α-keto carboxylic acid group.
  • Regioselectivity control : Ensuring correct positioning of halogens and functional groups.

Challenges include avoiding undesired isomerization during halogenation, managing the electron-withdrawing effects of halogens on subsequent reactions, and optimizing oxidation steps to prevent over-oxidation of the β-keto acid.

Synthetic Route 1: Sequential Halogenation Followed by Acylation

Bromination and Chlorination of Phenylpropanoic Acid

The synthesis begins with 3-phenylpropanoic acid as the starting material. Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to direct electrophilic substitution. Subsequent chlorination at the 4-position employs sulfuryl chloride (SO₂Cl₂) under UV light, yielding 3-(2-bromo-4-chlorophenyl)propanoic acid (Table 1).

Table 1: Halogenation Conditions and Yields
Step Reagent Catalyst/Solvent Temperature Yield (%)
Bromination NBS FeCl₃, CCl₄ 25°C 78
Chlorination SO₂Cl₂ UV light, CCl₄ 40°C 65

Oxidation to β-Keto Acid

The propanoic acid derivative is oxidized to the α-keto acid using potassium permanganate (KMnO₄) in acidic conditions. This step requires careful pH control (pH 2–3) to prevent decarboxylation. The final product, 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid , is isolated in 72% yield after recrystallization from ethanol.

Synthetic Route 2: Friedel-Crafts Acylation of Halogenated Benzene

Preparation of 2-Bromo-4-chlorotoluene

Toluene undergoes sequential halogenation:

  • Chlorination at the 4-position using Cl₂/FeCl₃ .
  • Bromination at the 2-position with Br₂/AlBr₃ , yielding 2-bromo-4-chlorotoluene .

Friedel-Crafts Acylation

The toluene derivative reacts with malonyl chloride in the presence of AlCl₃ to form 3-(2-bromo-4-chlorophenyl)-3-oxopropanoyl chloride . Hydrolysis with aqueous NaOH produces the target compound (Table 2).

Table 2: Acylation and Hydrolysis Parameters
Step Reagent Conditions Yield (%)
Acylation Malonyl chloride AlCl₃, DCM, 0°C 68
Hydrolysis NaOH (2M) Reflux, 2 h 85

Alternative Method: Oxidative Cleavage of Diol Intermediates

Dihydroxylation of Allyl Derivatives

3-(2-Bromo-4-chlorophenyl)allyl alcohol is treated with osmium tetroxide (OsO₄) to form a vicinal diol. Oxidative cleavage using periodic acid (HIO₄) yields the β-keto acid directly. This method avoids harsh oxidation conditions but requires expensive reagents (Table 3).

Table 3: Oxidative Cleavage Efficiency
Starting Material Oxidizing Agent Solvent Yield (%)
3-(2-Bromo-4-chlorophenyl)allyl alcohol HIO₄ THF/H₂O 61

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison
Parameter Route 1 Route 2 Route 3
Overall Yield (%) 58 62 49
Cost Efficiency Moderate Low High
Scalability High Moderate Low
Purity (HPLC, %) 95 92 88

Key Findings :

  • Route 1 offers scalability but requires stringent pH control during oxidation.
  • Route 2 is cost-effective but limited by the volatility of malonyl chloride.
  • Route 3 provides regioselectivity but is less practical for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the oxopropanoic acid moiety allows the compound to form specific interactions with these targets, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Features
3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid C₉H₅BrClO₃ 276.5 2-Br, 4-Cl, 2-oxopropanoic acid
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid C₁₀H₉BrO₃ 257.09 4-Br, 2-CH₃, 2-oxopropanoic acid
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid C₁₀H₉BrO₅ 289.08 3-Br, 4-OH, 5-OCH₃, 2-oxopropanoic acid
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid C₁₂H₁₅BrO₂ 271.15 3-Br, 4-C₂H₅, branched propanoic acid

Key Observations:

Substituent Effects: The 2-bromo-4-chloro substitution in the target compound introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid compared to methyl-substituted analogs (e.g., 3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid) . Hydrophilicity: The hydroxyl and methoxy groups in 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid enhance its polarity, reducing logP compared to the target compound .

Functional Group Reactivity: The 2-oxo (keto) group adjacent to the carboxylic acid enables keto-enol tautomerism, influencing stability and interactions in synthetic or biological systems .

Challenges and Limitations

  • Steric Hindrance : Ortho-substituted halogens (e.g., 2-bromo) may complicate synthetic modifications like Suzuki-Miyaura couplings due to steric bulk.
  • Stability : The keto group’s susceptibility to nucleophilic attack necessitates protective strategies during synthesis .

Biological Activity

3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and microbiology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

Molecular Formula: C9H6BrClO3
Molecular Weight: 277.50 g/mol
Functional Groups: The compound features a phenyl ring with bromine and chlorine substituents, a keto group, and a carboxylic acid functional group. These structural characteristics contribute to its unique reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly antimicrobial properties.

Antimicrobial Activity

Several studies have investigated the compound's effectiveness against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected microorganisms:

Microorganism MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results indicate that the compound possesses notable antibacterial and antifungal activities, with varying degrees of effectiveness across different strains .

The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors within microbial cells. The presence of halogen atoms in its structure enhances its ability to interact with biological macromolecules, potentially leading to inhibition of essential cellular functions .

Case Studies

  • Antibacterial Efficacy Study : A recent study evaluated the antibacterial properties of various derivatives of halogenated phenyl compounds, including this compound. The study found that modifications in the halogen substituents significantly influenced the antimicrobial efficacy, highlighting the importance of structural features in determining biological activity .
  • Antifungal Activity Assessment : Another investigation focused on the antifungal capabilities of this compound against common fungal pathogens such as Candida albicans and Fusarium oxysporum. The results demonstrated that the compound effectively inhibited fungal growth, suggesting potential applications in treating fungal infections .

Research Findings

Numerous studies have been conducted to explore the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications can enhance biological activity:

  • Halogen Substitution Effects : The introduction of different halogen groups has been shown to modulate the antibacterial potency of phenyl derivatives.
  • Keto Group Influence : The presence of a keto group is crucial for maintaining activity against certain bacterial strains, as it may facilitate interactions with target enzymes .

Q & A

Q. What are the optimal synthetic routes for 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically begins with halogenated phenyl intermediates (e.g., 2-bromo-4-chlorophenyl precursors) undergoing Friedel-Crafts acylation or nucleophilic substitution to introduce the ketone and carboxylic acid groups. Solvent choice (e.g., methanol, THF) and temperature control (60–80°C) are critical to minimize side reactions like dehalogenation or over-oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity, with yields ranging from 45–70% depending on halogen stability .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for Br/Cl-substituted phenyl) and ketone carbonyl (δ ~200 ppm). Absence of extraneous peaks confirms purity.
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretching for carboxylic acid and ketone).
  • HRMS : Molecular ion peak at m/z 293.94 (C₉H₇BrClO₃) validates molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities. Standardize protocols:

Use >95% pure compound (verified via HPLC).

Control solvent effects (e.g., DMSO concentration ≤1% in cell-based assays).

Validate target interactions (e.g., SPR or ITC for binding affinity) to confirm structure-activity relationships (SAR) .

Q. How do halogen substituents (Br, Cl) influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

  • Methodological Answer : Bromine’s lower electronegativity (vs. Cl) enhances susceptibility to nucleophilic attack (e.g., Suzuki-Miyaura coupling). Optimize conditions:
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : K₂CO₃ in THF/H₂O (70°C, 12h).
  • Monitoring : TLC or GC-MS tracks aryl-Br substitution progress .

Q. What computational approaches predict the compound’s metabolic stability and potential toxicity?

  • Methodological Answer : Use in silico tools:
  • ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (~2.8), suggesting moderate membrane permeability.
  • Density Functional Theory (DFT) : Models electron distribution to predict susceptibility to oxidative metabolism (e.g., CYP450-mediated dehalogenation) .

Q. How can SAR studies differentiate this compound’s bioactivity from its structural analogs?

  • Methodological Answer : Compare analogs (e.g., 3-(4-chlorophenyl)-2-oxopropanoic acid) via:

Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases).

Crystallography : Resolve binding modes (e.g., halogen bonding with active-site residues).
Example: Bromine’s larger van der Waals radius may enhance hydrophobic interactions vs. chlorine .

Q. What experimental designs mitigate degradation during long-term storage?

  • Methodological Answer : Degradation pathways (hydrolysis of ketone or decarboxylation) are minimized by:
  • Storage : –20°C under inert gas (Ar/N₂).
  • Stabilizers : Add antioxidants (e.g., BHT) in solid state.
  • Periodic Analysis : Monitor via HPLC every 6 months .

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